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Compound of Interest

Compound Name: UCCF-853

Cat. No.: B1682683 Get Quote

Important Note: The compound "UCCF-853" did not yield specific information in publicly

available databases. This document pertains to GDC-0853, also known as Fenebrutinib, a

potent and selective Bruton's tyrosine kinase (BTK) inhibitor. It is presumed that this is the

intended compound of interest. GDC-0853 is an investigational compound and should be

handled by qualified professionals in a research setting.

Introduction
GDC-0853 (Fenebrutinib) is an orally available, non-covalent, and reversible inhibitor of

Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling molecule in the B-cell antigen

receptor (BCR) and Fc receptor (FcR) signaling pathways, playing a key role in the activation,

proliferation, and survival of B-cells and other hematopoietic cells.[1][3][4] Due to its central role

in immunity, inhibition of BTK is a therapeutic strategy for B-cell malignancies and autoimmune

diseases.[2][5] GDC-0853 has been investigated in clinical trials for conditions such as

rheumatoid arthritis, systemic lupus erythematosus (SLE), and chronic spontaneous urticaria.

[2][6][7]

These application notes provide an overview of GDC-0853's mechanism of action, in vitro and

in vivo activity, and guidelines for its use in preclinical research.

Mechanism of Action
GDC-0853 selectively inhibits the kinase activity of BTK, preventing the activation of the B-cell

antigen receptor (BCR) signaling pathway.[1] Upon administration, it blocks the
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autophosphorylation of BTK at tyrosine 223 (Y223) and the subsequent transphosphorylation

of downstream targets like phospholipase C gamma 2 (PLCγ2).[8][9] This disruption of the

signaling cascade ultimately inhibits the growth and survival of malignant B-cells that

overexpress BTK.[1] GDC-0853's non-covalent binding mode allows it to be effective against

both wild-type BTK and the C481S mutant, which confers resistance to covalent BTK inhibitors

like ibrutinib.[9][10]

Signaling Pathway
The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and

the point of inhibition by GDC-0853.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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